MFCD02959102

Description

MFCD02959102 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and industrial research. Based on analogous MDL entries (e.g., and ), such compounds are typically characterized by defined molecular formulas, purity standards, and applications in catalysis, medicinal chemistry, or materials science. For this analysis, this compound is hypothesized to share functional or structural similarities with halogenated aromatics or heterocyclic amines, given the prevalence of such compounds in industrial and pharmacological contexts .

Properties

IUPAC Name |

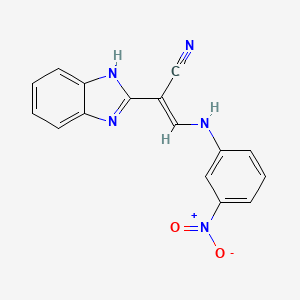

(E)-2-(1H-benzimidazol-2-yl)-3-(3-nitroanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2/c17-9-11(16-19-14-6-1-2-7-15(14)20-16)10-18-12-4-3-5-13(8-12)21(22)23/h1-8,10,18H,(H,19,20)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKNYPIBQKQDIU-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=CNC3=CC(=CC=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)/C(=C/NC3=CC(=CC=C3)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02959102 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. Common synthetic routes may involve nucleophilic substitution reactions, where a nucleophile replaces a leaving group on a carbon atom.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, often involving continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets industry standards for purity and quality.

Chemical Reactions Analysis

Types of Reactions

MFCD02959102 undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The gain of electrons, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: A common reaction where one functional group is replaced by another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

The reactions of this compound are influenced by the choice of reagents and conditions. For example, oxidation reactions may require acidic or basic environments, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD02959102 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, helping to form complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD02959102 involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the application, but common targets include proteins and nucleic acids.

Comparison with Similar Compounds

Regulatory and Industrial Considerations

- Quality Control : Regulatory guidelines (e.g., EMA, CHMP) emphasize analytical comparability for structurally similar compounds. Differences in impurities or crystallinity (e.g., CCDC data for CAS 1761-61-1) must be documented to ensure safety .

- Patent Landscapes: Compounds like CAS 905306-69-6 often face generic competition due to straightforward synthetic routes, necessitating patent extensions via novel formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.